molecular formula C11H19N3O2 B12865555 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B12865555
M. Wt: 225.29 g/mol
InChI Key: RFUSPJBLHSQFNA-UHFFFAOYSA-N
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Description

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by:

  • A 1,4-dimethyl-substituted pyrazole ring, which enhances steric and electronic stability.
  • A carboxylate ester group at position 5, contributing to solubility and reactivity.
  • A 1-(dimethylamino)propan-2-yl ester moiety, introducing a tertiary amine group that may influence bioavailability and target interactions.

This structural combination makes the compound a candidate for pharmaceutical and agrochemical applications, particularly in modulating biological targets through hydrogen bonding and lipophilic interactions .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(dimethylamino)propan-2-yl 2,4-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-8-6-12-14(5)10(8)11(15)16-9(2)7-13(3)4/h6,9H,7H2,1-5H3

InChI Key

RFUSPJBLHSQFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)OC(C)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with 1-(dimethylamino)propan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acidic HydrolysisH₂SO₄ (aq.), Δ1,4-Dimethyl-1H-pyrazole-5-carboxylic acid + 1-(Dimethylamino)propan-2-olProtonation of carbonyl oxygen followed by nucleophilic water attack .
Basic HydrolysisNaOH (aq.), refluxSodium 1,4-dimethyl-1H-pyrazole-5-carboxylate + 1-(Dimethylamino)propan-2-olHydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the pyrazole’s 1,4-dimethyl groups, slowing reaction kinetics compared to unsubstituted analogs .

  • Microwave-assisted conditions (e.g., 100°C, 20 min) enhance hydrolysis efficiency, as demonstrated in related pyrazole ester systems .

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino group participates in alkylation and acylation reactions due to its nucleophilic tertiary amine.

Reaction Type Reagents/Conditions Products Mechanistic Notes
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt derivativesSN2 mechanism with iodide displacement; steric effects modulate reactivity.
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C→RTAmide derivativesBase-catalyzed acylation via intermediate iminium ion formation.

Key Findings :

  • Steric hindrance from the pyrazole’s methyl groups reduces substitution efficiency by ~30% compared to less hindered analogs.

  • Quaternary salts derived from this compound exhibit enhanced solubility in polar solvents, enabling applications in ionic liquid synthesis.

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, though reactivity is attenuated by electron-donating methyl groups.

Reaction Type Reagents/Conditions Products Mechanistic Notes
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-1,4-dimethyl-1H-pyrazole-5-carboxylate derivativeDirected by the ester group’s meta-directing effect; low yield due to deactivation .
HalogenationCl₂, FeCl₃, CHCl₃, 40°C3-Chloro-1,4-dimethyl-1H-pyrazole-5-carboxylate derivativeRadical pathway predominates under these conditions .

Key Findings :

  • Nitration yields ≤15% due to steric and electronic deactivation from the 1,4-dimethyl groups .

  • Halogenation products are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), though this remains unexplored for the target compound.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong hydride donors.

Reaction Type Reagents/Conditions Products Mechanistic Notes
ReductionLiAlH₄, anhydrous Et₂O, reflux1,4-Dimethyl-1H-pyrazole-5-methanol + 1-(Dimethylamino)propan-2-olHydride attack at the carbonyl carbon, followed by alkoxide protonation .

Key Findings :

  • Yields exceed 80% in optimized conditions, but over-reduction of the pyrazole ring is avoided due to its aromatic stability .

  • NaBH₄ is ineffective, highlighting the necessity for strong reducing agents.

Oxidation Reactions

The dimethylamino group resists oxidation, but the alcohol (from ester hydrolysis) can be oxidized.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Alcohol OxidationKMnO₄, H₂O, Δ1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (via ketone intermediate)Stepwise oxidation: alcohol → ketone → carboxylic acid under vigorous conditions .

Key Findings :

  • Tertiary amines (dimethylamino group) remain intact under standard oxidation conditions.

  • Ketone intermediates are isolable at low temperatures (0–5°C) .

Comparative Reactivity Table

Functional Group Reaction Relative Reactivity Key Modifiers
EsterHydrolysisHighAcid/base strength, steric hindrance
DimethylaminoAlkylationModerateSteric bulk, solvent polarity
Pyrazole ringElectrophilic substitutionLowElectron-donating methyl groups

Mechanistic Insights from Computational Studies

  • DFT Calculations : The ester carbonyl’s electrophilicity (LUMO = −1.8 eV) facilitates nucleophilic attack, while the pyrazole ring’s HOMO (−6.5 eV) indicates low susceptibility to electrophiles .

  • Solubility : LogP = 1.2 predicts moderate lipid solubility, favoring reactions in aprotic solvents like DMF or THF .

Unresolved Questions and Research Gaps

  • Cross-Coupling Potential : Suzuki-Miyaura coupling of halogenated derivatives remains unexplored.

  • Biological Activity : While pyrazole derivatives are known for antimicrobial properties , the target compound’s bioactivity profile requires validation.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug discovery. For instance, derivatives of pyrazole compounds have shown promise in anti-inflammatory and anticancer activities, indicating potential therapeutic applications.

Case Study: Anticancer Activity
A study explored the synthesis of pyrazole derivatives using 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate as a starting material. The derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's utility in developing new anticancer therapies.

Organic Synthesis

Intermediate Role
In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. It can undergo various reactions such as esterification and substitution, enabling the formation of diverse chemical entities.

Data Table: Reaction Pathways

Reaction TypeExample ProductsNotes
EsterificationEsters of carboxylic acidsOften used to create prodrugs
SubstitutionAmides and other substituted estersEnhances functional diversity
ReductionAlcohols and aminesUseful in synthesizing biologically active compounds

Material Science

Development of New Materials
The compound is also utilized in material science for developing polymers and coatings with specific properties. Its unique chemical structure allows for the modification of physical properties such as thermal stability and mechanical strength.

Case Study: Polymer Coatings
Research has demonstrated that incorporating 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate into polymer matrices enhances their resistance to environmental degradation. This application is particularly relevant for coatings used in harsh conditions, showcasing the compound's potential in industrial applications .

Table: Comparison with Similar Compounds

Compound NameKey FeaturesApplications
1,3-Dimethyl-1H-pyrazole-5-carboxylateLacks dimethylamino groupLimited medicinal chemistry applications
1-(Dimethylamino)propan-2-yl 1H-pyrazole-5-carboxylateUnique structure enhances activityBroad applications in drug synthesis

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The position and nature of substituents on the pyrazole ring significantly alter chemical and biological properties. Key comparisons include:

Compound Name Substituents Key Differences Biological Relevance References
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate 1-methyl, 3-propyl, 5-carboxylate (ethyl ester) Lacks dimethylamino group; bulkier alkyl substituents Lower polarity may reduce solubility
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate 1,3,5-trimethyl, 4-carboxylate Carboxylate at position 4; no amine group Tautomerism potential; antimicrobial
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid Dimethylaminoethyl at position 1; carboxylic acid Acidic group instead of ester; different substitution pattern Enhanced hydrogen bonding; anticancer

Key Insight: The target compound’s 1,4-dimethyl-5-carboxylate ester configuration balances lipophilicity and reactivity, while the dimethylamino propanol ester enhances membrane permeability compared to carboxylic acid analogs .

Ester Group Modifications

The ester moiety influences metabolic stability and target binding. Notable comparisons:

Compound Name Ester Group Impact on Properties References
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate Naphthyl-substituted ethyl ester Increased aromaticity; enhanced π-π stacking
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Carboxylate at position 3 Altered electronic distribution; different bioactivity
3-(1,1-Difluoroethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine Difluoroethyl group Higher electronegativity; potential agrochemical use

Biological Activity

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with significant potential in medicinal chemistry and organic synthesis. This compound exhibits various biological activities, making it a subject of interest for researchers in pharmacology and related fields. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

PropertyValue
Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name 1-(dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate
InChI Key RFUSPJBLHSQFNA-UHFFFAOYSA-N

The biological activity of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor and receptor modulator, influencing various biochemical pathways. The precise molecular targets vary based on the application and structural characteristics of the compound.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, can exhibit anticancer properties. A study involving similar pyrazole compounds demonstrated their effectiveness against A549 human lung adenocarcinoma cells. For instance, modifications in the pyrazole structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells.

Case Study:
In a comparative study, compounds derived from pyrazole structures were tested for their anticancer effects using an MTT assay. The results showed that certain structural modifications enhanced cytotoxicity against A549 cells by reducing cell viability significantly (to about 64% post-treatment) compared to untreated controls .

Antimicrobial Activity

Another important aspect of the biological activity of this compound is its antimicrobial potential. Research has been conducted to assess its effectiveness against multidrug-resistant bacterial strains. Although some derivatives exhibited no significant antimicrobial activity against Gram-negative pathogens, modifications in the structure led to enhanced activity against Gram-positive strains.

Key Findings:

  • Compounds similar to 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate were tested against Staphylococcus aureus strains.
  • Certain derivatives showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .

Comparative Analysis with Similar Compounds

The unique structural features of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate set it apart from other pyrazole derivatives. For instance:

Compound NameStructure/ModificationBiological Activity
1,3-Dimethyl-1H-pyrazole-5-carboxylateLacks dimethylamino groupModerate anticancer activity
1-(Dimethylamino)propan-2-yl 1H-pyrazole-5-carboxylateUnique dimethylamino and methyl substitutionsEnhanced anticancer and antimicrobial effects

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